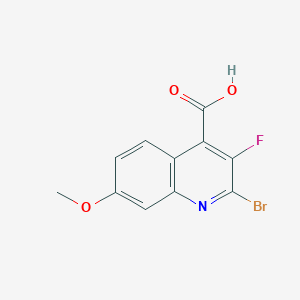
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Appropriate aniline derivatives and isocyanates.
Reaction Conditions: The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Techniques: Such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents or nucleophiles in appropriate solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: May lead to the formation of quinazoline N-oxides.
Reduction: Could yield reduced quinazoline derivatives.
Substitution: Various substituted quinazoline compounds.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: By binding to the active site.
Interact with DNA: Affecting replication or transcription.
Modulate Receptors: Acting as agonists or antagonists.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylquinazoline: Known for its anticancer properties.
7-Methylquinazoline: Studied for its antimicrobial activity.
1-Isopropylquinazoline: Investigated for its potential as a therapeutic agent.
Uniqueness
6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
28340-78-5 |
|---|---|
Molekularformel |
C18H19N3O |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
6-amino-7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H19N3O/c1-11(2)21-16-9-12(3)15(19)10-14(16)17(20-18(21)22)13-7-5-4-6-8-13/h4-11H,19H2,1-3H3 |
InChI-Schlüssel |
IJKRCDLJZQBETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1N)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)


![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)



![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)
![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)
